Kolavenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O/c1-15(11-14-21)9-12-19(4)17(3)10-13-20(5)16(2)7-6-8-18(19)20/h7,11,17-18,21H,6,8-10,12-14H2,1-5H3/b15-11+/t17-,18-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTMZYKTDFKGKV-UUMJGGROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(=CCO)C)CCC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/CO)/C)CCC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19941-83-4 | |
| Record name | Kolavenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019941834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biosynthesis and Metabolic Pathways of Kolavenol
Precursor Formation: Geranylgeranyl Diphosphate (B83284) (GGPP) Pathway
The biosynthesis of all diterpenes, including kolavenol, begins with the formation of geranylgeranyl diphosphate (GGPP). researchgate.netontosight.ai GGPP is a C20 isoprenoid precursor assembled from four C5 isoprene (B109036) units: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). echelon-inc.comoup.com In plants, GGPP is predominantly synthesized in plastids via the methylerythritol phosphate (B84403) (MEP) pathway. ontosight.airesearchgate.net The enzyme responsible for the final condensation step, adding IPP to farnesyl diphosphate (FPP), is geranylgeranyl diphosphate synthase (GGPPS). echelon-inc.comoup.com This precursor serves as the substrate for the subsequent cyclization reactions catalyzed by diterpene synthases. nih.govresearchgate.netontosight.aibiorxiv.org
Class II Diterpene Synthase (diTPS) Catalysis: Formation of Kolavenyl Diphosphate (KPP)
The first committed step in this compound biosynthesis is the cyclization of GGPP to form kolavenyl diphosphate (KPP). nih.govwsu.eduresearchgate.netnih.gov This reaction is catalyzed by a Class II diterpene synthase. nih.govontosight.aibiorxiv.org
Identification and Characterization of Kolavenyl Diphosphate Synthase (e.g., SdKPS from Salvia divinorum)
A key enzyme catalyzing the formation of KPP is (–)-kolavenyl diphosphate synthase (KPS). nih.govresearchgate.netnih.gov In Salvia divinorum, a Class II diTPS designated as SdKPS has been identified and characterized for its role in salvinorin A biosynthesis, with the initial step being the formation of (–)-kolavenyl diphosphate. nih.govwsu.eduresearchgate.netnih.gov SdKPS activity has been confirmed through in vitro and in planta characterization, establishing its function as a (–)-KPP synthase. nih.govwsu.eduresearchgate.netnih.gov Other plants, such as Scutellaria splendens, also possess KPS activity, with the enzyme encoded by the gene SspdiTP2.1 catalyzing the formation of clerodane scaffolds like KPP. biorxiv.orgnih.gov
Enzymatic Mechanisms and Product Specificity in KPP Formation
Class II diTPSs initiate the cyclization of GGPP through a protonation-initiated mechanism. nih.govbiorxiv.orgmpg.de The proposed mechanism for class II clerodane synthases involves the protonation and cyclization of GGPP, leading to the formation of an intermediate carbocation, such as the ent-labda-13E-en-8-yl diphosphate carbocation. biorxiv.org This is followed by a Wagner-Meerwein rearrangement, involving 1,2-hydride and methyl shifts, which generates the clerodane scaffold and forms the kolav-13E-en-4-yl diphosphate carbocation. biorxiv.org A final proton abstraction results in the formation of KPP or isokolavenyl diphosphate (IKPP). biorxiv.org
The product specificity of KPS enzymes is determined by specific structural elements within their active site. nih.govwsu.eduresearchgate.net For instance, mutation studies on SdKPS have revealed critical residues that influence product outcome. nih.govwsu.eduresearchgate.net A single amino acid substitution, such as replacing a phenylalanine with a histidine in the active site of SdKPS, can completely alter the product from (–)-KPP to ent-copalyl diphosphate. nih.govresearchgate.net This highlights how subtle changes in the enzyme's structure can lead to significant differences in the resulting diterpene skeleton. nih.govresearchgate.net
Evolutionary Aspects of diTPSs and Neo-Clerodane Backbone Biogenesis
The biosynthesis of diverse labdane-related diterpenoids in higher plants is thought to have evolved from ancestral pathways involved in gibberellin biosynthesis. nih.govmpg.de This ancestral pathway typically involves the cyclization of GGPP to ent-copalyl diphosphate (ent-CPP) by a Class II diTPS, ent-copalyl diphosphate synthase (CPS). nih.govmpg.de
The evolution of neo-clerodane backbone biogenesis, including the formation of KPP, involves the divergence and neofunctionalization of diTPSs. nih.govmpg.demsu.edu Class II clerodane synthases, like KPS, are believed to have evolved from CPS enzymes. nih.govmpg.de Structural elements mediating the formation of the neo-clerodane backbone by enzymes like SdKPS suggest how they may have evolved from ent-copalyl diphosphate synthase. nih.govresearchgate.netnih.gov Phylogenetic analysis of Class II diTPSs supports the idea of repeated evolution and polyphyletic origins for clerodane biosynthetic pathways in different plant lineages, such as within the Lamiaceae family. biorxiv.orgbiorxiv.orgnih.govnih.gov This suggests that the ability to produce clerodanes arose independently multiple times during plant evolution. biorxiv.orgbiorxiv.orgnih.govnih.gov
Class I Diterpene Synthase (diTPS) Catalysis: Dephosphorylation of KPP to this compound
The second step in the biosynthesis of this compound is the dephosphorylation of KPP, catalyzed by a Class I diterpene synthase. nih.govbiorxiv.orgbiorxiv.org
Role of this compound Synthase (KLS) Activity
The conversion of KPP to this compound is mediated by enzymes with this compound synthase (KLS) activity. biorxiv.orgbiorxiv.orgnih.govresearchgate.net In Salvia splendens, Class I diTPSs are responsible for this conversion. biorxiv.orgnih.gov Some of these Class I diTPSs exhibit specific KLS activity, while others may also possess activity towards other diterpene intermediates, such as kaurene synthase (KS) or miltiradiene (B1257523) synthase (MS) activity. biorxiv.org In Salvia divinorum, candidate Class I diTPS genes (e.g., SdKSL1 and SdKSL2) have been investigated for their potential KLS activity. biorxiv.orgnih.govresearchgate.net Studies using coupled in vitro enzyme assays with KPS and candidate Class I enzymes have shown that some of these enzymes can convert KPP to this compound, suggesting they function as this compound synthases in the furanoclerodane biosynthesis pathway. biorxiv.orgnih.govresearchgate.net The paired activity of Class II (KPS) and Class I (KLS) diTPSs is essential for the generation of this compound in plastids. biorxiv.org
While the general two-step mechanism involving Class II (KPS) and Class I (KLS) enzymes is established, the specific Class I diTPS responsible for converting KPP to this compound in Salvia divinorum was initially elusive in some studies. acs.org However, more recent research has provided evidence for the KLS activity of specific Class I enzymes like SdKSL1 and SdKSL2 in this species. biorxiv.orgnih.govresearchgate.net
Here is a summary of key enzymes and intermediates in this compound biosynthesis:
| Enzyme Class | Enzyme Activity | Substrate | Product | Example Enzyme (Species) |
| Class II | Kolavenyl Diphosphate Synthase (KPS) | Geranylgeranyl Diphosphate (GGPP) | Kolavenyl Diphosphate (KPP) | SdKPS (S. divinorum), SspdiTP2.1 (S. splendens) nih.govwsu.eduresearchgate.netnih.govbiorxiv.orgnih.gov |
| Class I | This compound Synthase (KLS) | Kolavenyl Diphosphate (KPP) | This compound | SspdiTPS1.5 (S. splendens), SdKSL1/SdKSL2 (S. divinorum) biorxiv.orgbiorxiv.orgnih.govresearchgate.net |
Functional Characterization of this compound Synthase Enzymes (e.g., SdKSL1, SdKSL2)
The conversion of (-)-kolavenyl diphosphate to (-)-kolavenol is mediated by class I diterpene synthases. Candidate enzymes for this step in S. divinorum include SdKSL1 and SdKSL2. biorxiv.orgresearchgate.net In vitro enzyme assays have demonstrated that both SdKSL1 and SdKSL2 are capable of converting kolavenyl diphosphate to this compound, suggesting their potential role as this compound synthases in the furanoclerodane metabolic pathway of S. divinorum. biorxiv.orgresearchgate.net While earlier investigations faced challenges in detecting this compound synthase activity with SdKSL1 and SdKSL3, and noted low expression levels for SdKSL2 nih.gov, more recent studies support the enzymatic activity of SdKSL1 and SdKSL2 in this conversion. biorxiv.orgresearchgate.net
Downstream Metabolic Transformations of this compound
Following its formation, this compound undergoes further metabolic modifications, leading to the production of various neo-clerodane diterpenoids.
This compound serves as an early intermediate in the biosynthetic routes leading to prominent compounds such as salvinorin A, salvinorin B, and hardwickiic acid. nih.govresearchgate.netbiorxiv.orgresearchgate.net Hardwickiic acid is considered a proposed intermediate step positioned between kolavenyl diphosphate and the final product, salvinorin A. biorxiv.org
Subsequent to its synthesis and likely export from the plastid, this compound is subjected to oxidation reactions. biorxiv.org These steps are generally catalyzed by cytochrome P450 enzymes. biorxiv.org Research in Salvia splendens, a related species, has identified three cytochrome P450 enzymes responsible for the conversion of this compound into precursors of salviarin, including annonene, hardwickiic acid, and hautriwaic acid. biorxiv.org Orthologous enzymes found in S. divinorum exhibit similar activities, functioning as annonene synthase (SdANS) and hardwickiic acid synthase (SdHDAS), which reinforces their role as intermediates in the salvinorin A biosynthetic pathway. biorxiv.org Hautriwaic acid is notably formed through the oxidation of hardwickiic acid. biorxiv.orgresearchgate.net
Conversion to Salvinorin A and Other Neo-Clerodane Diterpenoids (e.g., Salvinorin B, Hardwickiic Acid)
Subcellular Localization and Tissue-Specific Accumulation
The biosynthesis and accumulation of this compound and related diterpenoids are highly localized within the plant.
Genetic and Molecular Basis of this compound Biosynthesis
The biosynthesis of this compound and its subsequent transformations are governed by specific genes encoding the involved enzymes. The pathway involves different classes of diterpene synthases (diTPSs), including class II enzymes like SdKPS, responsible for the initial cyclization, and class I enzymes such as SdKSL1 and SdKSL2, which function as this compound synthases. nih.govbiorxiv.orgresearchgate.netbiorxiv.orgresearchgate.net The identification of these enzymes and their corresponding genes has been facilitated by the analysis of trichome-specific transcriptomes. nih.govebi.ac.ukresearchgate.netnih.gov Downstream oxidative modifications are carried out by cytochrome P450 enzymes, further highlighting the genetic complexity underlying the production of these specialized metabolites. biorxiv.org
Transcriptomic Approaches for Biosynthetic Enzyme Identification
Transcriptomic analysis has been a crucial tool in identifying the genes encoding the enzymes involved in this compound and clerodane biosynthesis. By analyzing gene expression profiles in plant tissues known to produce these compounds, researchers can pinpoint candidate genes that are highly expressed and likely involved in the pathway. nih.govnih.gov
Studies utilizing transcriptomic data from species like Scutellaria barbata, Scutellaria baicalensis, and Salvia splendens (all members of the Lamiaceae family) have facilitated the identification of genes encoding both class II (KPS) and class I (KLS) diterpene synthases responsible for this compound formation. biorxiv.orgnih.govcas.cn For instance, deep transcriptome analysis of S. barbata tissues, including flowers, aerial parts, and roots, allowed for the identification of numerous terpenoid-related genes, including candidate diterpene synthases. nih.gov
Transcriptome assemblies from specific tissues, such as the peltate glandular trichomes of Salvia divinorum (the primary site of salvinorin A accumulation), have been particularly valuable for identifying candidate diTPS genes involved in the early steps of the pathway, including the formation of (-)-kolavenyl diphosphate. nih.govwsu.edu Co-expression analysis of transcriptomic data can also help to identify genes that are functionally related and likely part of the same biosynthetic pathway. nih.govbiorxiv.org
Table 1 provides an overview of some identified diterpene synthases involved in this compound biosynthesis in selected Lamiaceae species.
| Species | Enzyme Type | Activity | Gene/Protein Name (Examples) | Reference |
| Scutellaria barbata | Class II diTPS | Kolavenyl diphosphate synthase (KPS) | SbbdiTPS2.1, SbbdiTPS2.3 | biorxiv.org |
| Scutellaria barbata | Class I diTPS | This compound synthase (KLS) | SbbdiTPS1.2, SbbdiTPS1.4 | biorxiv.org |
| Salvia splendens | Class II diTPS | Kolavenyl diphosphate synthase (KPS) | SspdiTPS2.1 | nih.govnih.gov |
| Salvia splendens | Class I diTPS | This compound synthase (KLS) | SspdiTPS1.5, SspdiTPS1.1, SspdiTPS1.2, SspdiTPS1.3 | nih.govbiorxiv.org |
| Salvia divinorum | Class II diTPS | (-)-Kolavenyl diphosphate synthase (KPS) | SdKPS | nih.govwsu.edu |
| Salvia divinorum | Class I diTPS | This compound synthase (KLS) | SdKSL1, SdKSL2 | nih.govresearchgate.net |
Functional characterization of these candidate genes, often through heterologous expression in systems like Escherichia coli or Nicotiana benthamiana, coupled with in vitro enzyme assays, is then performed to confirm their catalytic activity and substrate specificity. biorxiv.orgnih.govcas.cn
Polyphyletic Origins and Evolution of Clerodane Biosynthetic Pathways
While clerodane diterpenoids are widely distributed within the Lamiaceae family, research suggests that their biosynthetic pathways, including the initial steps leading to this compound, have polyphyletic origins within this family. biorxiv.orgnih.govcas.cnbiorxiv.org This indicates that the ability to produce clerodanes evolved independently multiple times in different lineages of the Lamiaceae. biorxiv.orgnih.govukri.org
Phylogenomic analysis of diterpene synthases from various Lamiaceae species, such as Scutellaria barbata, Scutellaria baicalensis, and Salvia splendens, supports this polyphyletic origin. biorxiv.orgnih.govcas.cn The genes encoding class I clerodane synthases (KLS) in Scutellaria and Salvia genera, for example, appear to have different evolutionary origins. cas.cn Class I clerodane synthases in Scutellaria may originate from miltiradiene synthase, while those in Salvia seem to have evolved independently or been recruited from other diterpene synthase lineages involved in gibberellin or abietane (B96969) metabolism. cas.cn
The evolution of clerodane biosynthesis is thought to have involved the recruitment and neofunctionalization of genes from existing diterpene metabolic pathways, such as those for gibberellins (B7789140) and abietanes. biorxiv.orgnih.govukri.org This process of recruiting enzymes with new functions from pre-existing metabolic routes has contributed to the diversification of specialized metabolites in plants. biorxiv.orgnih.govbiorxiv.org
Phylogenetic and syntenic analyses of both class I and class II diTPSs within the Lamiaceae provide further evidence for the distinct evolutionary trajectories of clerodane biosynthesis in different genera. cas.cn While class II clerodane synthases might show a more conserved evolutionary origin, the class I enzymes, responsible for the final step in this compound formation, appear to have diversified more significantly, contributing to the observed polyphyly. cas.cn
The estimated divergence times for key enzymes in the this compound pathway, such as KPS and KLS, between different Salvia species also support independent evolutionary events. nih.govresearchgate.net This repeated evolution and diversification of diterpene synthases have played a significant role in shaping the chemical diversity of clerodane diterpenoids found across the Lamiaceae family. biorxiv.orgnih.govnih.govbiorxiv.org
Biological Sources and Distribution of Kolavenol
Botanical Origin and Phylogeny
The presence of Kolavenol has been documented in a range of plant species, highlighting its diverse botanical origins. The biosynthesis of clerodane diterpenes, including this compound, involves a paired enzymatic transformation of geranylgeranyl diphosphate (B83284) (GGPP) catalyzed by class II and class I clerodane synthases in plastids. nih.gov
Salvia divinorum
Salvia divinorum, an ethnomedicinal plant in the mint family (Lamiaceae), is a known source of this compound. scholaris.caresearchgate.net This species is particularly noted for producing neoclerodane diterpenes, which accumulate primarily in the glandular trichomes of the leaves. researchgate.netencyclopedia.pub this compound is considered a predicted product of class I diterpene synthase activity in the biosynthesis of salvinorin A, a major bioactive compound in S. divinorum. scholaris.caacs.org The biosynthesis involves the formation of (-)-kolavenyl diphosphate from GGPP by a class II diterpene synthase, followed by dephosphorylation to yield (-)-kolavenol. encyclopedia.pubebi.ac.uknih.gov Enzymes encoded by orthologous genes from S. divinorum have shown this compound synthase activity, supporting its role as an intermediate step in the biosynthesis of salvinorin A. nih.govbiorxiv.orgjic.ac.ukbiorxiv.org
Entada abyssinica
Entada abyssinica (Leguminosae) is another botanical source of this compound. A diastereoisomer of the clerodane type diterpene this compound has been isolated from the dichloromethane (B109758) rootbark extract of Entada abyssinica. chemfaces.com This isolation was reported during bioassay-guided fractionation studies. chemfaces.comajol.info this compound, specifically 8S-kolavenol, has also been isolated from the acetone (B3395972) extract of the stem bark of Entada abyssinica. researchgate.netresearchgate.net
Eupatorium adenophora
This compound has been identified in the herbs of Eupatorium adenophora, also known by the synonym Ageratina adenophora. chemfaces.netpharmahealthsciences.netshqcse.com Research has indicated the presence of this compound as an ant-repellent compound in Eupatorium adenophorum. pharmahealthsciences.net
Solidago rugosa
Solidago rugosa, commonly known as rough goldenrod, is a flowering plant native to North America. luriegarden.org Investigation of the roots and aerial parts of Solidago rugosa has afforded the known diterpene this compound, among other diterpenes. nih.gov this compound has been listed as a compound found in Solidago rugosa in phytochemical databases. plantaedb.com
Macaranga tanarius
Phytochemical investigations of the leaves of Macaranga tanarius have resulted in the isolation of this compound. nih.govacs.orgresearchgate.netacs.org this compound was identified alongside other compounds, including prenylated flavanones, from extracts of this species. nih.govacs.orgresearchgate.netacs.org Macaranga tanarius is an evergreen tree found in tropical regions of Asia. acs.org
Related Salvia Species (e.g., S. splendens, S. barbata, S. fruticosa)
This compound and its biosynthesis have been studied in other Salvia species besides S. divinorum. Salvia splendens, an ornamental sage, has been used as a model species for studying furanoclerodane biosynthesis. nih.govbiorxiv.orgjic.ac.uk Research in S. splendens has identified enzymes that synthesize this compound. biorxiv.org The conversion of kolavenyl diphosphate to this compound is a step in clerodane biosynthesis in S. splendens, catalyzed by class I diterpene synthases. biorxiv.org Studies comparing Salvia splendens and Salvia divinorum suggest a common evolutionary origin for the furanoclerodane pathway, with orthologous genes in S. divinorum displaying this compound synthase activity. nih.govbiorxiv.orgjic.ac.ukbiorxiv.org this compound has also been detected in Salvia fruticosa extracts. mdpi.comresearchgate.net Investigations into the biosynthesis of clerodane diterpenes in Scutellaria barbata and Salvia splendens have facilitated the identification of genes involved in the biosynthesis of this compound. york.ac.uknih.govresearchgate.net
Here is a summary of the botanical sources of this compound:
| Botanical Source | Family | Plant Part(s) Studied | Key Findings |
| Salvia divinorum | Lamiaceae | Leaves (glandular trichomes) | Predicted product in salvinorin A biosynthesis; involves kolavenyl diphosphate dephosphorylation. scholaris.caencyclopedia.pubacs.orgebi.ac.uknih.gov |
| Entada abyssinica | Fabaceae | Rootbark, Stem bark | Isolation of a diastereoisomer and 8S-kolavenol reported. chemfaces.comresearchgate.netresearchgate.net |
| Eupatorium adenophora | Asteraceae | Herbs | Identified as a natural diterpenoid and ant-repellent compound. chemfaces.netpharmahealthsciences.netshqcse.com |
| Solidago rugosa | Asteraceae | Roots, Aerial parts | Isolated alongside other diterpenes. nih.gov |
| Macaranga tanarius | Euphorbiaceae | Leaves | Isolated during phytochemical investigations. nih.govacs.orgresearchgate.netacs.org |
| Salvia splendens | Lamiaceae | - | Involved in clerodane biosynthesis; enzymes for synthesis identified. nih.govbiorxiv.orgjic.ac.ukyork.ac.uknih.govresearchgate.net |
| Salvia fruticosa | Lamiaceae | Extracts | Detected in extracts. mdpi.comresearchgate.net |
| Scutellaria barbata | Lamiaceae | - | Genes involved in biosynthesis identified. york.ac.uknih.govresearchgate.net |
Amoora stellato-squamosa (as source of 2-Oxothis compound)
Amoora stellato-squamosa has been identified as a natural source of the neoclerodane diterpene (−)-2-oxothis compound. This compound is isolated from the twigs of the plant. researchgate.netresearchgate.netnih.gov While 2-oxothis compound (B1181516) is a natural product isolated from Amoora stellato-squamosa, there were no previously reported biological activities for this specific compound at the time of some studies. nih.gov
Callicarpa americana
Callicarpa americana, commonly known as American Beautyberry, is another plant species where clerodane diterpenoids are found. nih.govnih.govkollarnursery.com Research involving transcriptome-guided pathway exploration identified orthologs of CYP76BK1 in Callicarpa americana, which are involved in the oxidative cyclization of clerodane backbones, leading to the formation of furan (B31954) and lactone rings. nih.govnih.gov Metabolomic analysis of C. americana leaf extract identified the presence of furan and lactone moieties on the this compound backbone. nih.gov
Occurrence in Other Biological Kingdoms
Clerodane diterpenes are not exclusively found in plants; they also occur in organisms from other taxonomic groups, including fungi, bacteria, and marine sponges. nih.govrsc.orgresearchgate.net
Marine sponges, particularly those belonging to the genus Raspailia and Agelas, have been reported as sources of clerodane diterpenes. mdpi.com For instance, clerodane diterpenes have been isolated from the marine sponge Raspailia bouryesnaultae. mdpi.com Some studies also indicate that microbial symbionts associated with marine sponges can be the actual producers of bioactive compounds, including potentially clerodanes. cdnsciencepub.com Clerodane diterpenoids have also been found in bacteria, such as Herpetosiphon aurantiacus, a filamentous green non-sulfur bacterium that produces the clerodane diterpenoid methylkolavelool. nih.gov
Distribution within Plant Tissues and Organs
The distribution of this compound and related diterpenoids within plant tissues and organs can vary depending on the plant species and the specific compound. Generally, secondary metabolites like diterpenes can be found in various plant parts, including leaves, stems, and roots. nih.goveugloh.eu
In Salvia divinorum, a plant known for producing clerodane diterpenoids like salvinorin A, (-)-kolavenol and salvinorin A accumulate in the peltate glandular trichomes, which are located on the abaxial surface of leaves and stems. nih.gov These compounds are also present on veins. nih.gov Analysis of diterpenoids in extracts from young leaves, stems, and roots of S. divinorum has been conducted to understand their distribution. nih.gov Studies have shown a relationship between the accumulation of selected diterpenoids, including (-)-kolavenol, and the expression of the gene encoding (-)-kolavenyl diphosphate synthase, the first enzyme in the salvinorin A pathway, in different leaf developmental stages. nih.gov This suggests that the concentration of these compounds can vary with the age and type of tissue. nih.gov
Plant tissues are broadly categorized into dermal, ground, and vascular tissues, each with specific functions and distributions within organs like roots, stems, and leaves. libretexts.orgfunaab.edu.ng Vascular tissues (xylem and phloem) are responsible for transport throughout the plant. libretexts.orguvigo.essavemyexams.com Ground tissues, such as parenchyma, can be involved in storage and are found in the cortex and pith of stems and roots, and the mesophyll of leaves. libretexts.orgfunaab.edu.ng While the search results provide general information on plant tissue types and their distribution eugloh.eulibretexts.orgfunaab.edu.nguvigo.essavemyexams.comsavemyexams.combiosmartnotes.combbc.co.uk, specific detailed data on the precise cellular or tissue-level distribution of this compound across a wide range of plants is not extensively provided, apart from the example of Salvia divinorum where it is found in glandular trichomes on leaves and stems. nih.gov
Here is a summary of some biological sources of this compound and 2-Oxothis compound:
| Compound | Biological Source | Specific Part (if specified) |
| This compound | Entada abyssinica | Rootbark |
| This compound | Solidago rugosa | Roots and aerial parts |
| (-)-Kolavenol | Malleastrum sp. | Leaves |
| This compound | Macaranga tanarius | Leaves |
| (-)-Kolavenol | Salvia divinorum | Leaves, stems (glandular trichomes, veins) nih.gov |
| This compound | Chlorophytum comosum | Roots and leaves researchgate.net |
| 2-Oxothis compound | Amoora stellato-squamosa | Twigs researchgate.netresearchgate.netnih.gov |
| This compound backbone | Callicarpa americana | Leaves nih.gov |
Pharmacological Activities and Molecular Mechanisms of Action
Anti-parasitic Activity
Kolavenol has demonstrated activity against parasitic protozoa, specifically Trypanosoma brucei rhodesiense, the causative agent of the acute form of human African trypanosomiasis (sleeping sickness). nih.govchemfaces.comnih.govrsc.org
Trypanocidal Activity against Trypanosoma brucei rhodesiense
A diastereoisomer of this compound, isolated from the root bark of Entada abyssinica, a plant traditionally used in Uganda for treating sleeping sickness, has shown trypanocidal activity against Trypanosoma brucei rhodesiense. nih.govnih.govrsc.org The compound exhibited an IC50 value of 2.5 µg/mL (equivalent to 8.6 µM) against this parasite. nih.govchemfaces.comnih.govrsc.org
Bioassay-Guided Fractionation for Active Isomers
The identification of the active diastereoisomer of this compound was achieved through bioassay-guided fractionation of the dichloromethane (B109758) rootbark extract of Entada abyssinica. This process involves systematically separating the components of the extract and testing each fraction for biological activity to isolate the compound responsible for the observed effect. nih.gov This method was comparable to that used in other studies investigating anti-trypanosomal activity from plant extracts. researchgate.net
Anti-cancer and Antiproliferative Effects
Studies have indicated that this compound possesses anti-cancer and antiproliferative effects against certain cancer cell lines.
Activity against Ovarian Cancer Cell Lines (A2780)
This compound has shown antiproliferative activity against the A2780 ovarian cancer cell line. researchgate.netresearchgate.net Research has indicated that this compound exhibited moderate antiproliferative activity against A2780 cells, with reported IC50 values. researchgate.net
Efficacy in Carcinoma Models
While this compound has demonstrated antiproliferative effects in vitro, specific detailed research findings regarding its efficacy, such as increased lifespan, in IMC carcinoma in mice models were not found in the provided search results. Studies on other compounds have explored such in vivo models for evaluating antiproliferative activity against various carcinoma types, including ovarian carcinoma xenografts. nih.gov
Nuclear Receptor Modulation: Farnesoid X Receptor (FXR) Agonism (for 2-Oxothis compound)
A related compound, 2-Oxothis compound (B1181516), has been identified as a modulator of nuclear receptors, specifically acting as a novel and selective agonist for the Farnesoid X Receptor (FXR). researchgate.netnih.govnih.govglobalauthorid.comacs.org FXR is a nuclear receptor that plays a crucial role in regulating enterohepatic metabolic homeostasis and is considered a potential drug target for liver diseases. researchgate.netnih.govnih.govacs.org
High-throughput chemical screening led to the identification of 2-Oxothis compound as an FXR agonist. researchgate.netnih.gov Further investigations into its mechanism revealed that 2-Oxothis compound activates the transcriptional activity of FXR in a dose-dependent manner. researchgate.net The compound achieves this by fitting into the ligand binding pocket of human FXR, forming two hydrogen bonds with specific amino acid residues, namely M265 and Y369. researchgate.netnih.gov This interaction facilitates the recruitment of multiple co-regulators, leading to the selective induction of FXR's transcriptional activity. researchgate.netnih.gov Cell-based dual-luciferase reporter assays have confirmed that 2-Oxothis compound selectively induces the transcriptional activity of FXR without significantly affecting other nuclear receptors such as PXR, PPARs, and RORs. researchgate.netnih.gov
The EC50 value for 2-Oxothis compound's activation of FXR transcriptional activity has been reported. researchgate.net
Data Tables
Below are data tables summarizing some of the research findings discussed:
| Activity Type | Target Organism/Cell Line | Compound | Assay Type | Value | Unit | Source |
| Trypanocidal Activity | Trypanosoma brucei rhodesiense | This compound | IC50 | 2.5 (or 8.6) | µg/mL (µM) | nih.govchemfaces.comnih.govrsc.org |
| Antiproliferative Activity | Ovarian Cancer Cell Line (A2780) | This compound | IC50 | Reported values vary | µM | researchgate.netresearchgate.net |
| FXR Agonism | Human FXR Transcriptional Activity | 2-Oxothis compound | EC50 | Approximately 6.9 | µM | researchgate.net |
Identification as a Novel FXR Agonist
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in regulating bile acid homeostasis, lipid metabolism, and glucose metabolism. patsnap.comresearchgate.netfrontiersin.org FXR is predominantly found in the liver and intestines and is activated by bile acids. patsnap.comfrontiersin.org Upon activation, FXR binds to specific DNA sequences known as FXR response elements, which leads to the transcription of target genes involved in metabolic pathways. patsnap.com Dysregulation of FXR activity is associated with various metabolic and liver diseases. patsnap.comfrontiersin.org
This compound has been identified as a novel agonist of FXR. nih.gov This identification often involves high-throughput screening methods to assess the ability of compounds to activate FXR. nih.gov Agonists bind to the ligand-binding pocket of nuclear receptors like FXR, inducing conformational changes that facilitate the recruitment of coactivator proteins and the dissociation of corepressors, ultimately leading to the activation of gene transcription. frontiersin.orgumt.eduuu.nlnih.gov
Molecular Docking and Interaction with FXR Ligand Binding Domain (LBD)
Molecular docking simulations are employed to understand how a compound like this compound interacts with the ligand-binding domain (LBD) of FXR at a molecular level. These simulations predict the preferred binding orientation and conformation of the ligand within the binding pocket. Studies involving this compound and its derivatives, such as 2-oxothis compound and 2-oxokolavelool (B1630893), have utilized molecular docking based on reported crystal structures of FXR-LBD in complex with known agonists like obeticholic acid (OCA). nih.govresearchgate.net
Docking studies have shown that this compound can bind within the classic FXR-LBD pocket. nih.govresearchgate.net The interactions involve specific amino acid residues within the LBD. For instance, compared to 2-oxothis compound, this compound's structure lacks a carbonyl group, which affects hydrogen bond formation with residues like Y369 on FXR. nih.govresearchgate.net This difference in interaction can influence the binding affinity and the subsequent activation of FXR. nih.gov Mutagenesis studies, where specific residues in FXR are altered (e.g., M265I or Y369F mutants), can further validate the roles of these key residues in this compound binding and FXR activation. nih.govresearchgate.net
Regulation of FXR Transcriptional Activity and Co-regulator Recruitment
The binding of an agonist to the FXR-LBD triggers a cascade of events that regulate FXR transcriptional activity. This involves the recruitment of coactivator proteins and the release of corepressor proteins. nih.govfrontiersin.orgumt.edunih.gov
Studies using cell-based dual-luciferase reporter assays have demonstrated that this compound can activate the transcriptional activity of FXR. nih.govresearchgate.net While this compound and 2-oxokolavelool showed lower affinity compared to 2-oxothis compound, they were still able to induce FXR to recruit coactivator proteins like SRCs (1-2 and 2-3) in AlphaScreen assays and activate FXR transcriptional activity in reporter assays. nih.govresearchgate.net The ability of this compound to induce the release of corepressor motifs, such as NCoR2, further supports its classification as an FXR agonist. nih.govumt.edu The regulation of FXR transcriptional activity by this compound is mediated through direct interaction with specific residues in the ligand-binding pocket, influencing the recruitment and release of these co-regulators. nih.govnih.gov
Therapeutic Potential in Hepatic Disorders (e.g., APAP-Induced Hepatocyte Damage)
Given FXR's critical role in liver function and metabolism, FXR agonists are being investigated for their therapeutic potential in various hepatic disorders. patsnap.comfrontiersin.org Acetaminophen (B1664979) (APAP)-induced hepatocyte damage is a significant cause of acute liver failure. nih.govamegroups.org APAP overdose leads to the formation of a toxic metabolite that depletes glutathione (B108866) and causes oxidative stress and liver injury. nih.govamegroups.orgfrontiersin.org
Research has indicated that activating FXR can have protective effects against APAP-induced liver injury. nih.gov For example, synthetic FXR agonists like GW4064 have been shown to enhance hepatocyte proliferation and alleviate APAP-induced cellular toxicity by activating FXR. nih.govresearchgate.net While the primary research highlighted in the search results focuses on 2-oxothis compound's efficacy against APAP-induced hepatocyte damage in an FXR-dependent manner, the identification of this compound as an FXR agonist suggests a potential for similar therapeutic effects. nih.govresearchgate.net Further investigation would be needed to fully elucidate this compound's direct therapeutic potential in APAP-induced liver damage and the extent to which it is mediated by FXR activation.
Other Related Biological Activities (from this compound or related clerodanes)
Beyond its interaction with FXR, this compound and related clerodane diterpenes have demonstrated other biological activities.
Antioxidant Activity
Antioxidant compounds play a vital role in protecting cells from damage caused by reactive oxygen species. researchgate.net Several studies have investigated the antioxidant properties of natural products, including clerodane diterpenes. This compound has been identified in plant extracts that exhibit antioxidant activity. mdpi.comcellmolbiol.orgmdpi.com While some research focuses on the antioxidant activity of extracts containing this compound, other studies have directly evaluated the antioxidant potential of isolated compounds, including clerodane derivatives, using assays such as DPPH radical scavenging, ABTS assay, and FRAP assay. researchgate.netmdpi.commedecins-afrique.orgresearchgate.net The presence of this compound in extracts with demonstrated antioxidant effects suggests it may contribute to these properties. mdpi.comcellmolbiol.orgmdpi.com Some studies on related clerodanes have shown significant radical scavenging activity. researchgate.netmedecins-afrique.orgresearchgate.net
Anti-inflammatory Properties
Inflammation is a complex biological response involved in various diseases. frontiersin.org Clerodane diterpenes have been reported to possess anti-inflammatory properties. medcraveonline.commdpi.comresearchgate.netresearchgate.netresearchgate.net Studies on Entada abyssinica, a plant from which this compound has been isolated, have indicated anti-inflammatory activity of its extracts and isolated compounds, including kolavic acid derivatives and 8S-kolavenol. medecins-afrique.orgresearchgate.net
The anti-inflammatory effects of clerodanes can involve various mechanisms, such as the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α, and the regulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). frontiersin.orgresearchgate.net While some studies specifically mention this compound in the context of anti-inflammatory research on Entada abyssinica, the broader class of clerodane diterpenes is recognized for these properties. medecins-afrique.orgresearchgate.net Research on other clerodanes has shown significant anti-inflammatory activity in in vitro models, such as inhibiting nitric oxide production in macrophages. mdpi.comresearchgate.net
Kappa-Opioid Receptor Agonism (as observed for Salvinorin A)
This compound itself is not directly known for kappa-opioid receptor (KOR) agonism. However, it is relevant to this topic because it is an early intermediate in the biosynthesis of salvinorin A in Salvia divinorum. nih.govresearchgate.net Salvinorin A is a well-characterized, potent, and selective KOR agonist, unique among known opioid ligands for being a non-nitrogenous diterpene. wikipedia.orgnih.govtranspopmed.org
Salvinorin A acts as a high efficacy agonist at KORs, implicating this receptor system and its endogenous ligands, the dynorphins, in various higher functions, including cognition and perceptual effects. nih.gov Unlike classical opioid receptor ligands which are opiates, salvinorin A lacks nitrogen in its structure, challenging the previous hypothesis that nitrogen was essential for opioid receptor activity. transpopmed.org Studies have shown that salvinorin A binds above the morphinan (B1239233) binding site in the extracellular part of the KOR binding cavity. mdpi.com Its C4-methyl ester interacts with extracellular loop 2 (ECL2), while the furan (B31954) moiety points towards the morphinan binding pocket. mdpi.com
KOR activation, including by salvinorin A, can counter-modulate dopaminergic function, which is important in mood and reward pathways. nih.govmdpi.com This can lead to effects such as aversion and anhedonia in preclinical models. nih.govmdpi.com Salvinorin A has also been shown to regulate dopamine (B1211576) transporter (DAT) function via a KOR and ERK1/2-dependent mechanism. mdpi.comnih.gov KORs are located near DAT in dopamine nerve terminals, suggesting they can regulate dopamine uptake. nih.gov Salvinorin A has been observed to increase DAT activity, mediated by KOR activation and the associated ERK1/2 pathway. mdpi.comnih.gov
While this compound is a precursor to salvinorin A, its own activity at opioid receptors is not established in the provided information. The study of salvinorin A provides insight into the potential pharmacological landscape of clerodane diterpenes and highlights the KOR as a significant target within this class, although this compound's direct interaction with this receptor is not indicated.
Insect Antifeedant Properties (general for clerodanes)
Clerodane diterpenes are well-known and extensively studied for their insect antifeedant and related plant protective properties. nih.govnih.govmdpi.comrsc.orgbioone.org This activity is considered one of the most important biological activities of clerodanes. nih.gov Numerous natural and semi-synthetic clerodanes have demonstrated potent antifeedant activity against various insect species. nih.govmdpi.com The independent evolution of this compound biosynthesis in plants might be driven by the selective pressure from the insect antifeedant activity of clerodanes. researchgate.net
This compound has been mentioned as one of the bioactive compounds with insecticidal properties found in certain plant extracts. amazonaws.com Clerodane diterpenoids, in general, provide insect resistance for plants by inhibiting feeding and interfering with metabolic processes essential for insect growth. bioone.org
The antifeedant effect of clerodanes is often structure-related. mdpi.com While a detailed understanding of the modes of action and specific biological targets involved in the insect antifeedant activity of all clerodanes is still developing, studies have attempted to establish structure-activity relationships. researchgate.net
Structure-Activity Relationship (SAR) Studies and Mechanistic Investigations
SAR studies on clerodane diterpenoids aim to understand how structural features influence their biological efficacy, including insect antifeedant properties and other activities. nih.govconicet.gov.ar Mechanistic investigations explore the cellular and molecular targets through which these compounds exert their effects. conicet.gov.arresearchgate.net
Elucidating Structural Determinants for Biological Efficacy
For insect antifeedant activity, SAR studies on clerodane compounds suggest that stereoelectronic factors are more critical than hydrophobic aspects. conicet.gov.ar Key structural features that appear indispensable for the biological response include a furan ring in the side chain and a carbonyl α,β-unsaturated (or spiro-epoxide) group. conicet.gov.ar Conformational studies indicate an optimal interatomic distance between these moieties is in the range of 9.5 to 10.5 Å for antifeedant activity against Tenebrio molitor. conicet.gov.ar
While specific SAR studies focusing solely on this compound's various activities are limited in the provided text, its role as a precursor in the biosynthesis of salvinorin A highlights the structural transformations within the clerodane skeleton that lead to distinct pharmacological profiles. Salvinorin A, a neoclerodane, possesses a furanolactone structure which is crucial for its KOR agonism. wikipedia.org The structural differences between this compound and salvinorin A, arising from subsequent enzymatic modifications, underscore how subtle changes in the clerodane core and side chains can dictate biological activity.
Exploration of Cellular and Molecular Targets
Research into the molecular targets of clerodane diterpenes has revealed diverse interactions depending on the specific compound and biological activity.
For the KOR agonism observed with salvinorin A, the primary molecular target is the kappa-opioid receptor, a G protein-coupled receptor (GPCR). nih.govtranspopmed.orgmdpi.com Salvinorin A's interaction with KOR leads to the activation of downstream signaling pathways, including the ERK1/2 pathway, which in turn modulates dopamine transporter function. mdpi.comnih.gov
In the context of other biological activities of clerodanes, such as cytotoxic effects, studies have identified potential molecular targets. For example, hardwickiic acid, another clerodane diterpenoid, has been shown to interact with heat shock protein 27 (Hsp27), an antiapoptotic chaperone that is a target in cancer therapy. nih.govresearchgate.net This suggests that some clerodanes may exert their cytotoxic effects by targeting chaperone proteins. nih.govresearchgate.net
This compound itself has been investigated for trypanocidal activity, showing efficacy against Trypanosoma brucei rhodesiense. chemfaces.comnih.gov A diastereoisomer of this compound was isolated and found to have an IC50 value of 2.5 µg/ml (8.6 µM) against this parasite. chemfaces.comnih.gov This indicates a specific molecular target or pathway in the parasite is affected by this compound, although the exact mechanism is not detailed in the provided information.
Recent research has also identified the farnesoid X receptor (FXR), a nuclear receptor, as a direct target of 2-oxothis compound, a related natural product. mdpi.com Molecular docking simulations suggested interactions between this compound and FXR-LBD (ligand-binding domain), indicating that this compound might also interact with this receptor, although 2-oxothis compound showed greater activity. mdpi.com The presence or position of oxygen atoms in these compounds appears critical for hydrogen bonding with protein targets like FXR, influencing binding affinity. mdpi.com
These studies collectively demonstrate that clerodane diterpenes, including this compound and its relatives, interact with a variety of molecular targets, reflecting their diverse biological activities. Further research is needed to fully elucidate the specific cellular and molecular mechanisms underlying each of this compound's observed effects.
Here is a summary of some research findings on this compound and related clerodanes:
| Compound | Activity | Target/Mechanism (if known) | Relevant Findings | Source(s) |
| This compound | Trypanocidal | Unknown target in T. brucei rhodesiense | IC50 of 2.5 µg/ml (8.6 µM) against T. brucei rhodesiense. chemfaces.comnih.gov | chemfaces.comnih.gov |
| This compound | Antiproliferative | Unknown | Moderate antiproliferative activity against A2780 ovarian cancer cell line (IC50 17.9 ± 3 µM). | |
| This compound | Biosynthetic Intermediate | Precursor to salvinorin A | Early intermediate in salvinorin A biosynthesis in Salvia divinorum. nih.govresearchgate.net | nih.govresearchgate.net |
| Salvinorin A | Kappa-Opioid Receptor Agonist | Kappa-Opioid Receptor (KOR) | Potent and selective KOR agonist. wikipedia.orgnih.govtranspopmed.org Regulates DAT function via KOR and ERK1/2. mdpi.comnih.gov | wikipedia.orgnih.govtranspopmed.orgmdpi.commdpi.comnih.gov |
| Clerodane Diterpenes (General) | Insect Antifeedant | Interference with feeding and metabolic processes | Widespread activity against various insect species. nih.govmdpi.comrsc.orgbioone.org Structural features like furan ring and α,β-unsaturated carbonyl are important. conicet.gov.ar | nih.govmdpi.comrsc.orgbioone.orgresearchgate.netconicet.gov.ar |
| Hardwickiic acid | Cytotoxic | Heat Shock Protein 27 (Hsp27) | Interacts with Hsp27, suggesting a mechanism involving chaperone proteins. nih.govresearchgate.net | nih.govresearchgate.net |
| 2-Oxothis compound | FXR Agonist | Farnesoid X Receptor (FXR) | Identified as a direct target of 2-oxothis compound. mdpi.com Molecular docking suggests this compound may also interact with FXR. mdpi.com | mdpi.com |
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches for Kolavenol and its Enantiomers
Total synthesis provides a route to access this compound and its enantiomers independently of natural sources. The total synthesis of (-)-Kolavenol has been reported, starting from readily available precursors. wur.nlresearcher.life One approach involved a route starting from cyclohexanone. wur.nl Another total synthesis of (-)-Kolavenol and (-)-agelasine B utilized a strategy that included a decarboxylative coupling step. researchgate.net The total synthesis of (-)-2-Oxothis compound, a related neoclerodane diterpene, has also been achieved in 15 steps starting from Wieland–Miescher ketone, featuring stereoselective alkylation and regioselective redox transformations. researchgate.net This synthesis provided access to (-)-2-Oxothis compound and several synthetic intermediates for biological evaluation. researchgate.net
Data Table 1: Examples of Total Synthesis Starting Materials
| Compound | Starting Material | Reference |
| (-)-Kolavenol | Cyclohexanone | wur.nl |
| (-)-Kolavenol | Not explicitly stated, involves decarboxylative coupling | researchgate.net |
| (-)-2-Oxothis compound | Wieland–Miescher ketone | researchgate.net |
Semi-Synthetic Modification Strategies for Analog Generation
Semi-synthetic approaches involve using naturally isolated this compound or related intermediates as starting materials for chemical modifications to generate analogs. This strategy is particularly useful when the natural product is available, albeit in limited quantities, and allows for targeted structural changes to explore the impact of specific functional groups on biological activity. While specific detailed examples of semi-synthetic modifications starting directly from this compound for analog generation are less explicitly detailed in the search results, the broader context of clerodane diterpenes indicates that semi-synthetic modifications are commonly used to explore structure-activity relationships. nih.gov For instance, semi-synthetic modifications of other clerodanes have been performed to study their affinity and selectivity for opioid receptors. nih.govresearchgate.net The biosynthesis of salvinorin A, which is derived from (-)-Kolavenol, involves enzymatic transformations of the this compound backbone, highlighting the potential for semi-synthetic approaches to mimic or alter these natural processes. researchgate.netnih.govnih.gov
Synthesis of this compound Derivatives with Enhanced Bioactivity (e.g., 2-Oxothis compound)
The synthesis of this compound derivatives with enhanced bioactivity is a key area of research. (-)-2-Oxothis compound is a notable example, identified as a novel and selective FXR agonist. nih.gov Its synthesis, as mentioned in Section 5.1, has been achieved through total synthesis. researchgate.net The availability of synthetic 2-Oxothis compound (B1181516) is crucial for further biological studies, especially given its limited natural supply. nih.gov The synthesis allows for the generation of sufficient quantities to support in vivo studies and potential drug candidate development. nih.gov While 2-oxothis compound shows promising activity, there is still potential for improving its activity through further structural modifications. nih.gov
Synthetic Methodology for Structure-Activity Relationship (SAR) Elucidation
Synthetic methodology plays a critical role in elucidating the structure-activity relationships of this compound and its derivatives. By synthesizing a series of analogs with systematic structural variations, researchers can determine which parts of the molecule are essential for specific biological activities. wikipedia.orgcreative-proteomics.com This involves designing and executing synthetic routes that allow for targeted modifications at different positions of the this compound core or appended functional groups. mdpi.com For clerodane diterpenes, general SAR studies have involved semi-synthetic modifications to understand the impact of structural changes on receptor affinity and activity. nih.govresearchgate.net The synthesis of salvinorin A analogs, derived from the this compound pathway, has also been used to investigate SAR at opioid receptors, revealing the importance of specific structural elements like the furan (B31954) ring and modifications at positions like C-1 and C-12. researchgate.net Synthetic efforts enable the creation of diverse libraries of compounds to probe the structural requirements for activity. drughunter.comijrpr.com Techniques like quantitative structure-activity relationships (QSAR) utilize synthesized analogs and their biological data to build predictive models correlating chemical structure with activity. wikipedia.orgcreative-proteomics.comijrpr.com
Data Table 2: Examples of Structural Modifications for SAR
| Structural Element Modified | Observed Impact (in related clerodanes/analogs) | Reference |
| Furan ring (of salvinorin A) | Modification generally reduced efficacy at opioid receptors. | researchgate.net |
| C-1 position (of salvinorin A) | Reduction or removal of carbonyl tolerated; 1,10-alkene can increase antagonist activity. | researchgate.net |
| C-12 position (of salvinorin A) | Epimerization resulted in a drop in KOP receptor binding affinity. | researchgate.net |
Advanced Analytical Methodologies for Kolavenol Characterization
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are fundamental in determining the molecular structure of organic compounds like Kolavenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, and advanced pulse sequences)
NMR spectroscopy is a powerful tool for the structural elucidation of small molecules and polymers, providing detailed information about the connectivity and spatial arrangement of atoms. intertek.comclariant.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely applied.
1D NMR experiments, such as ¹H and ¹³C NMR, provide initial insights into the types of protons and carbons present in the this compound molecule and their chemical environments. intertek.comacdlabs.com Analysis of chemical shifts, splitting patterns, and integration values in ¹H NMR spectra helps in identifying different proton environments and their relative numbers. youtube.com ¹³C NMR provides information about the carbon skeleton.
For more complex structural assignments and to confirm connectivity, 2D NMR experiments are indispensable. libretexts.orgwikipedia.org Techniques like Correlation Spectroscopy (COSY) reveal proton-proton couplings through bonds, aiding in the identification of coupled spin systems. wikipedia.orgusask.ca Heteronuclear experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) provide correlations between protons and carbons, establishing one-bond (HSQC) and multiple-bond (HMBC) connectivities. usask.ca These correlations are crucial for piecing together the molecular framework of this compound.
Advanced pulse sequences can be employed to enhance spectral resolution, sensitivity, or to obtain specific structural information. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide information about through-space correlations between nuclei, which is valuable for determining the relative stereochemistry of this compound. usask.ca Time Domain NMR (TD-NMR) with specific pulse sequences can be used for relaxation time measurements (T1 and T2) and diffusion studies, offering insights into molecular dynamics and interactions, although direct application to this compound was not specifically detailed in the provided context. mdpi.comresearchgate.net
Studies on the characterization of diterpenes, including this compound, have utilized high-field ¹H and ¹³C NMR spectroscopy for structural elucidation based on the analysis of NMR data. The relative stereochemistry of related compounds has been determined using NOESY NMR spectra. Comparison of NMR spectra with data from known this compound diastereomers has also been reported for structural confirmation. researchgate.net
Mass Spectrometry (MS) Applications
Mass spectrometry provides information on the molecular weight and fragmentation patterns of this compound, which are essential for confirming its molecular formula and gaining structural details. intertek.comclariant.commdpi.com Various MS techniques coupled with chromatography are employed for the analysis of this compound in complex mixtures or biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a widely used technique for the analysis of polar and less volatile compounds, making it suitable for the analysis of this compound and its derivatives in biological extracts. eag.comcreative-proteomics.com LC separates components of a mixture based on their interaction with a stationary phase and a liquid mobile phase before they enter the mass spectrometer. eag.com
LC-MS analysis has been employed in the study of furanoclerodane biosynthesis in Salvia species, where this compound is an intermediate. researchgate.netresearchgate.netnih.gov Extracted ion chromatograms (EIC) from LC-MS analysis have been used to detect and compare this compound with authentic standards. nih.gov LC-MS has also been used to analyze reaction products in enzyme assays related to this compound biosynthesis. researchgate.netnih.gov The technique allows for the detection of specific ions corresponding to this compound, providing evidence for its presence and formation in biological systems. researchgate.netnih.gov Tandem MS (MS/MS) approaches in LC-MS provide fragmentation data that can be used for structural confirmation and elucidation of unknown molecules. intertek.comeag.comub.edu
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for the analysis of volatile and semi-volatile compounds. filab.fr While this compound is a diterpenoid, GC-MS has been applied in studies involving its biosynthesis and related compounds, often after appropriate sample preparation or derivatization if necessary to enhance volatility. researchgate.netresearchgate.netresearchgate.netresearchgate.net
GC-MS analysis has been used to examine extracts from enzyme assays involved in the biosynthesis of furanoclerodanes, where this compound is a product. researchgate.netresearchgate.net Selected ion monitoring (SIM) or extracted ion chromatography (EIC) at specific m/z values characteristic of this compound can be used for its detection and analysis. researchgate.netresearchgate.netresearchgate.net Electron ionization (EI), a common ionization method in GC-MS, produces characteristic fragmentation patterns that can be compared to spectral libraries or authentic standards for identification. researchgate.netresearchgate.net GC-MS has confirmed the transformation of this compound to other compounds in biosynthetic pathways. researchgate.net
Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS)
MALDI-IMS is an advanced technique that allows for the spatial localization and analysis of molecules directly from tissue sections or other surfaces. anr.frscielo.org.mxsepscience.com This technique is particularly valuable for studying the distribution of metabolites and other compounds within biological samples.
While the provided search results mention MALDI-MS in the context of analyzing diterpenoids and complex mixtures, specific detailed applications of MALDI-IMS solely for the characterization or localization of this compound were not extensively detailed. However, MALDI-MSI (MALDI-MS Imaging) has been used for imaging diterpenoids, including salvinorin A, in plant tissues. core.ac.ukresearchgate.net This suggests the potential applicability of MALDI-IMS for visualizing the distribution of this compound within plant tissues where it is produced or accumulated. MALDI-IMS allows for the generation of ion images that show the spatial distribution of detected compounds without the need for specific labels. anr.frsepscience.com
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS)
FTICR-MS is a high-resolution mass spectrometry technique known for its exceptional mass accuracy and resolving power. spectroscopyeurope.comcopernicus.orgnih.gov This technique is capable of providing highly accurate mass measurements, which allows for the determination of the elemental composition of analytes with high confidence. ub.eduspectroscopyeurope.com
Hybrid ESI/MALDI-FT-ICR-MS has been mentioned in the context of analyzing diterpenoids. core.ac.uk FTICR-MS can be coupled with ionization techniques such as electrospray ionization (ESI) or MALDI. copernicus.orgnih.gov The ultrahigh resolving power of FTICR-MS is beneficial for analyzing complex mixtures containing this compound, as it can differentiate between compounds with very similar masses. spectroscopyeurope.com High mass accuracy (< 1 ppm) is crucial for confirming the molecular formula of this compound based on its exact mass measurement. eag.comcopernicus.orgpharmacognosy.us FTICR-MS also allows for tandem MS experiments (MSⁿ) to obtain detailed fragmentation information for structural elucidation. nih.gov
Tandem Mass Spectrometry (MS/MS) and Ion Mobility Spectrometry (IMS)
Tandem Mass Spectrometry (MS/MS) and Ion Mobility Spectrometry (IMS) are powerful techniques used in combination or independently for the analysis of complex mixtures and structural characterization of molecules. MS/MS involves the fragmentation of selected ions and analysis of the resulting product ions, providing detailed structural information synchrotron-soleil.fr. IMS separates ions based on their size, shape, and charge as they travel through a drift gas under an electric field, offering an additional dimension of separation, particularly useful for distinguishing isomers d-nb.infonih.gov. The combination of IMS with MS/MS allows for the separation and identification of isomeric compounds based on their unique fragmentation patterns and arrival times d-nb.info. While direct application to this compound was not specifically detailed in the search results, these techniques are broadly applicable to the structural characterization of natural products and can provide valuable data for confirming the structure and identifying potential isomers of this compound d-nb.infonih.govresearchgate.net. The fragmentation pathways observed in MS/MS can help in piecing together the connectivity of the this compound molecule synchrotron-soleil.fr.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds. IR spectra provide characteristic absorption bands corresponding to specific functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C) youtube.com. The IR spectrum of this compound has been utilized in its structural elucidation unam.mxcore.ac.ukscielo.brresearchgate.net. Analysis of the IR spectrum can confirm the presence of key functional groups, such as the hydroxyl group characteristic of alcohols and the C=C double bonds present in diterpenes youtube.com. Studies on diterpenoids, including this compound, have reported the use of IR spectroscopy as part of the spectroscopic data collected for structural confirmation scielo.brresearchgate.net. For instance, specific bands in the IR spectrum can indicate the presence of aliphatic C-H stretches and hydroxyl stretching vibrations scirp.org.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is considered the most definitive method for determining the three-dimensional structure and absolute configuration of crystalline compounds researchgate.netspringernature.com. Determining the absolute configuration is crucial for chiral molecules like this compound, as different enantiomers can exhibit distinct biological activities researchgate.net. While obtaining high-quality crystals of natural products can sometimes be challenging, X-ray diffraction analysis of a suitable crystal of this compound or a derivative can unambiguously establish its stereochemistry researchgate.netspringernature.com. The technique relies on the diffraction pattern produced when X-rays interact with the electrons in a crystal, and by analyzing these patterns, the arrangement of atoms in the molecule can be determined researchgate.netmit.edu. For compounds containing only light atoms like carbon, hydrogen, and oxygen, determining absolute configuration can be more challenging, but advancements in anomalous dispersion techniques and data analysis methods have made it possible even without heavier atoms researchgate.netmit.edu. X-ray crystallography has been successfully applied to determine the absolute configuration of other clerodane diterpenoids researchgate.net.
Chromatographic Separation and Purification Techniques (e.g., HPLC, TLC)
Chromatographic techniques are essential for the isolation and purification of this compound from complex natural extracts. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are widely used methods for this purpose ijsrtjournal.comdtic.mil. TLC is often employed for initial separation and monitoring of fractions due to its simplicity and speed dtic.milmedecins-afrique.orgfrontiersin.org. HPLC, particularly preparative HPLC, is a powerful technique for achieving high-purity compounds by separating components based on their differential interactions with a stationary phase ijsrtjournal.comfrontiersin.orggoogleapis.comnih.govdavidpublisher.com. Various stationary phases (e.g., C18 silica) and mobile phases (e.g., acetonitrile/water gradients) can be employed and optimized for the efficient separation of this compound from co-occurring compounds in plant extracts frontiersin.orggoogleapis.comnih.govdavidpublisher.comoup.com. These techniques are often integrated into isolation schemes to obtain sufficient quantities of pure this compound for subsequent spectroscopic analysis and biological testing researchgate.netdtic.mil.
Bioassay-Guided Isolation and Purification Strategies
Bioassay-guided isolation is a strategy where the purification process is directed by monitoring the biological activity of the fractions obtained during separation mdpi.comresearchgate.net. This approach is particularly useful when isolating compounds with specific biological properties from complex natural sources. Bioassay-guided fractionation of extracts from Entada abyssinica has led to the isolation of a diastereoisomer of this compound that showed trypanocidal activity researchgate.netnih.gov. This process involves separating the crude extract into fractions using chromatographic techniques, testing each fraction for the desired biological activity, and then further fractionating the active fractions until the pure active compound is obtained mdpi.combrieflands.com. This iterative process ensures that the isolated compound is indeed responsible for the observed biological effect.
Hyphenated and Integrated Analytical Platforms
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, providing more comprehensive analysis of complex samples ijsrtjournal.comchromatographytoday.comnih.govsaspublishers.com. Examples relevant to natural product analysis include LC-MS, GC-MS, and LC-NMR ijsrtjournal.comchromatographytoday.comnih.govsaspublishers.com. LC-MS, which couples liquid chromatography with mass spectrometry, is widely used for the separation and identification of natural products, providing information on molecular weight and fragmentation patterns ijsrtjournal.comsaspublishers.comresearchgate.net. LC-NMR integrates liquid chromatography with nuclear magnetic resonance spectroscopy, allowing for online separation and structural elucidation ijsrtjournal.comsaspublishers.com. These integrated platforms can significantly expedite the process of characterizing natural products like this compound by providing both separation and detailed structural information in a single analysis ijsrtjournal.comchromatographytoday.comnih.gov.
Computational Chemistry and Cheminformatics for Structural Analysis
Computational chemistry and cheminformatics approaches are increasingly used in natural product research to complement experimental data researchgate.netkallipos.grimsc.res.innih.gov. Computational methods, such as density functional theory (DFT) calculations, can be used to predict spectroscopic properties (e.g., NMR shifts, ECD spectra) and compare them with experimental data to aid in structural elucidation and absolute configuration assignment science.gov. Cheminformatics tools can be applied to analyze the structural features of this compound, compare it to known compounds in databases, and predict its physicochemical properties imsc.res.innih.gov. These computational approaches can assist in confirming proposed structures, understanding the relationship between structure and activity, and guiding further experimental studies nih.govresearchgate.net.
Preclinical Research and Therapeutic Potential of Kolavenol and Derivatives
In Vitro Pharmacological Evaluation
In vitro studies, often conducted using cell cultures, are valuable for investigating the direct effects of a compound on specific biological targets and cellular processes. news-medical.netcreative-biolabs.com These assays provide initial insights into a compound's mechanism of action and potential therapeutic effects. news-medical.net
Cell-Based Assays
Cell-based assays are widely used in preclinical research to evaluate the effects of compounds on various cellular functions, including proliferation, viability, and protection against injury. news-medical.netcreative-biolabs.comreactionbiology.comnih.gov These assays can utilize cell lines derived from humans or animals and are conducted in controlled laboratory settings. news-medical.netcreative-biolabs.com
Research has indicated that 2-oxokolavenol (B1181516), a derivative of this compound, demonstrates therapeutic efficacy against acetaminophen (B1664979) (APAP)-induced hepatocyte damage in an in vitro model. nih.govresearchgate.net This protective effect was observed in WRL68 cells, a human hepatic cell line. nih.govresearchgate.net The study found that 2-oxothis compound treatment increased the transcription of several genes targeted by the farnesoid X receptor (FXR), including bile salt export pump (BSEP), small heterodimer partner (SHP), organic solute transporter subunit alpha (OSTα), and peroxisome proliferator-activated receptor alpha (PPARα). nih.gov These findings suggest that 2-oxothis compound's protective effect on hepatocytes may be mediated through the activation of FXR. nih.gov
Cell-based assays are also employed to assess the antiproliferative effects of compounds on cancer cell lines. reactionbiology.comnih.gov While specific data on this compound's direct antiproliferative effects on cancer cell lines were not prominently detailed in the search results, the investigation into its FXR agonist activity is relevant, as FXR activation has been implicated in modulating cell proliferation in certain contexts, including cervical cancer cells where FXR overexpression increased SHP and MDM2 protein amounts. frontiersin.org
Biochemical and Enzyme Activity Assays
Biochemical and enzyme activity assays are used to determine how a compound interacts with specific proteins or enzymes, providing information about its molecular target and mechanism of action.
Studies have identified 2-oxothis compound as a novel agonist of the farnesoid X receptor (FXR). nih.govresearchgate.net FXR is a nuclear receptor that plays a crucial role in regulating bile acid synthesis, transport, and metabolism, as well as lipid and glucose metabolism. patsnap.com Activation of FXR leads to the transcription of target genes involved in these processes. patsnap.com
In a cell-based dual-luciferase reporter assay, 2-oxothis compound activated the transcriptional activity of FXR in a dose-dependent manner, with an EC50 of approximately 6.9 μM. nih.govresearchgate.net Further studies using AlphaScreen assays showed that 2-oxothis compound induced FXR-LBD to recruit the SRC2-3 binding motif. nih.govresearchgate.net Molecular docking and mutagenesis studies suggested that 2-oxothis compound and this compound bind to the ligand-binding pocket of FXR, with specific residues like M265 and Y369 being important for binding and activation by 2-oxothis compound. nih.govresearchgate.net this compound-induced transcription of FXR was abolished by the M265I mutant of FXR. nih.govresearchgate.net
These biochemical and cell-based assays collectively demonstrate that 2-oxothis compound and, to some extent, this compound can modulate the activity of FXR, providing a potential mechanism for their observed biological effects, such as hepatocyte protection. nih.govresearchgate.net
Here is a summary of the in vitro findings on FXR activation:
| Compound | Assay Type | Target | Effect | EC50 (approx.) | Key Findings | Source |
| 2-Oxothis compound | Cell-based dual-luciferase reporter | FXR | Transcriptional activation | 6.9 μM | Dose-dependent activation of FXR transcriptional activity. nih.govresearchgate.net | nih.govresearchgate.net |
| 2-Oxothis compound | AlphaScreen | FXR-LBD | Recruit coactivator | Not specified | Induced recruitment of SRC2-3 binding motif. nih.govresearchgate.net | nih.govresearchgate.net |
| 2-Oxothis compound | Molecular Docking/Mutagenesis | FXR | Binding/Activation | N/A | Interacts with M265 and Y369; Y369F mutant abolishes activity. nih.govresearchgate.net | nih.govresearchgate.net |
| This compound | Molecular Docking/Mutagenesis | FXR | Binding/Activation | N/A | Interacts with M265; M265I mutant abolishes activity. nih.govresearchgate.net | nih.govresearchgate.net |
| This compound | Cell-based dual-luciferase reporter | FXR | Transcriptional activation | Not specified | Showed activity, but less potent than 2-oxothis compound. nih.govresearchgate.net | nih.govresearchgate.net |
In Vivo Animal Studies
In vivo studies using animal models are essential for evaluating the efficacy and safety of potential drug candidates in a complex biological system before human testing. news-medical.netcreative-biolabs.com These studies can provide insights into a compound's effects on disease progression, its pharmacokinetic profile in a living organism, and potential toxicities. creative-biolabs.comangelinipharma.com
Efficacy Assessment in Disease Models
Animal models are used to simulate human diseases and assess the therapeutic efficacy of investigational compounds. news-medical.netjyoungpharm.org
While comprehensive in vivo studies specifically on this compound's efficacy in carcinoma or liver injury models were not extensively detailed in the provided search results, the in vitro findings regarding 2-oxothis compound's protective effect on hepatocytes in an APAP-induced damage model suggest a potential for efficacy in liver injury in vivo. nih.govresearchgate.net FXR agonists, in general, have shown therapeutic potential in treating various liver diseases, including APAP-induced liver failure. nih.gov
Research has also explored the antitrypanosomal activity of natural products, and a diastereoisomer of this compound isolated from Entada abyssinica has shown activity against Trypanosoma brucei rhodesiense. dntb.gov.uadntb.gov.ua In vivo antitrypanosomal evaluation of plant extracts, including some that may contain this compound or related compounds, has been conducted in mice and rats infected with Trypanosoma brucei brucei. ajol.infosemanticscholar.org One study reported that Terminalia superba root bark extract, among others, showed appreciable in vivo activity in rats and mice, leading to parasite clearance within 48 hours, although relapse occurred later. ajol.info While this study did not isolate and test this compound specifically, it highlights the investigation of natural products containing related diterpenes for antitrypanosomal efficacy in animal models.
Specific in vivo efficacy data for this compound in carcinoma models were not found within the provided search results. However, orthotopic and xenograft animal models are commonly used to evaluate the efficacy of potential cancer therapeutics by mimicking tumor growth and response to treatment in a living system. criver.comreactionbiology.com
Toxicology and Safety Profiling
Preclinical toxicology studies are conducted in animals to identify potential hazards and assess the safety profile of a drug candidate before it is administered to humans. creative-biolabs.comangelinipharma.comnih.gov These studies help determine safe starting doses for clinical trials and identify potential target organ toxicities. creative-biolabs.comangelinipharma.com
General preclinical safety profiling involves assessing various aspects of a compound's potential for harm. angelinipharma.com This includes evaluating acute toxicity, which traditionally involves administering a single dose to animals to determine lethal dose, although alternative approaches are being explored. Repeat-dose toxicity studies are also conducted to assess the effects of multiple administrations over time. fda.gov
While specific detailed toxicology and safety profiling data for this compound were not extensively provided in the search results, preclinical safety assessment generally involves both in vitro and in vivo evaluations. creative-biolabs.comatdrik.com In vitro tests can include cell-based assays to detect cytotoxicity or other adverse effects. atdrik.com In vivo studies in rodents and non-rodents are used to assess general toxicity, organ-specific toxicity (e.g., neurotoxicity), reproductive toxicity, and carcinogenicity, although the necessity and design of some traditional animal toxicity tests are being re-evaluated and refined. nih.govfda.govfda.govcreative-animodel.com Metabolite identification and profiling in animal species are also crucial for assessing the suitability of these models for human safety predictions. evotec.com
One source mentions that preclinical evidence indicates that salvinorin A, a compound whose precursors include this compound, does not induce dependence and demonstrates a favorable toxicological and safety profile, but this refers to salvinorin A, not necessarily this compound itself. colab.ws
Lead Optimization and Drug Candidate Development
Lead optimization is a critical phase in drug discovery that follows the identification of initial "hit" compounds with desired biological activity. danaher.compion-inc.combiobide.comupmbiomedicals.com This process involves refining the chemical structure of lead compounds to improve their potency, selectivity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and safety profile, while minimizing toxicity. danaher.compion-inc.comupmbiomedicals.com The goal is to develop a preclinical candidate with an optimal balance of these characteristics for further development. danaher.comupmbiomedicals.com
Lead optimization is an iterative process that involves cycles of chemical synthesis, biological testing (both in vitro and in vivo), and computational modeling. danaher.compion-inc.com Techniques such as structure-activity relationship (SAR) analysis, medicinal chemistry modifications, and ADME/Toxicity testing are employed to improve the drug-like properties of the lead compound. danaher.compion-inc.comupmbiomedicals.com The aim is to enhance efficacy and chemical accessibility and eliminate undesirable effects. danaher.com
While the search results highlight the identification of 2-oxothis compound as a promising "hit" compound due to its FXR agonist activity and hepatoprotective effects, specific details on the lead optimization process applied to this compound or its derivatives were not extensively provided. nih.govresearchgate.net However, the identification of 2-oxothis compound as a novel FXR agonist provides a starting point for potential lead optimization efforts aimed at developing new FXR modulators with improved therapeutic properties for liver diseases. nih.govresearchgate.net The synthesis of (−)-2-oxothis compound has been reported, which facilitates further biological studies and potential lead optimization efforts. researchgate.net
The ultimate goal of lead optimization is to select a drug candidate that is suitable for rigorous preclinical testing and, if successful, progression to clinical trials. pion-inc.combiobide.comupmbiomedicals.com This involves establishing a robust therapeutic window and defining the drug's risk-benefit balance based on comprehensive preclinical data. angelinipharma.com
Investigational New Drug (IND)-Enabling Studies (General context)
The transition of a promising compound from preclinical research to human clinical trials necessitates a comprehensive evaluation phase known as Investigational New Drug (IND)-enabling studies. This critical stage aims to gather sufficient data to support the safety and rationale for administering the compound to humans. The primary goal is to demonstrate with reasonable certainty that the investigational drug is safe for initial human administration and that it has a potential therapeutic effect. als.netwikipedia.orgtexilajournal.com
IND-enabling studies typically encompass several key areas: pharmacology, pharmacokinetics (PK), and toxicology assessments. als.netcriver.com Pharmacology studies further establish the mechanism of action and provide proof-of-concept data, often utilizing in vitro and in vivo models to support the therapeutic potential. td2inc.com Pharmacokinetic studies examine the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound in living organisms, providing crucial insights into how the body handles the drug over time. als.netwikipedia.org Toxicology studies are designed to identify potential adverse effects and determine the dose levels at which these effects occur in animal models. als.netwikipedia.org These studies are often conducted under Good Laboratory Practice (GLP) guidelines to ensure their quality and reliability for regulatory submission. wikipedia.orgtd2inc.com
IND-enabling studies for a compound like this compound, based on its preclinical promise, would typically involve rigorous in vivo assessments in relevant animal models to characterize its pharmacological effects, determine its PK profile, and evaluate its safety across a range of doses. labforward.ionuvisan.comvirscio.com Such studies would aim to provide the necessary data to support the proposed starting dose and dose escalation plan for initial human trials. wikipedia.org The design of these studies is customized based on the nature of the drug candidate, its intended route of administration, and the targeted clinical indication. criver.com
The successful completion of IND-enabling studies and the subsequent submission of an IND application to regulatory agencies like the FDA are essential steps before any new drug can proceed to testing in humans. als.nettexilajournal.com This process requires a thorough compilation of all nonclinical data to provide a reasonable basis for the safety of the investigational drug in humans. criver.com
Future Research Directions and Challenges
Complete Elucidation of Remaining Biosynthetic Pathway Steps
While some steps in the biosynthesis of clerodane diterpenoids, including the formation of (-)-kolavenyl diphosphate (B83284) from geranylgeranyl diphosphate (GGPP) catalyzed by a class II diterpene synthase like SdKPS, and its subsequent dephosphorylation to (-)-kolavenol by a class I diterpene synthase, have been identified, the complete biosynthetic pathway leading to various bioactive clerodanes, such as salvinorin A, remains largely unknown. encyclopedia.pubresearchgate.netnih.govwsu.eduresearchgate.net Kolavenol is considered an early putative intermediate in the salvinorin A pathway. researchgate.netwsu.edu Further downstream enzymatic steps involving modifications like oxygenation, cyclization (e.g., furan (B31954) ring formation), and esterification are yet to be fully characterized. researchgate.netbiorxiv.orgnih.gov Identifying and characterizing the enzymes and genes involved in these subsequent transformations is crucial for a comprehensive understanding of how this compound is converted into diverse bioactive clerodane structures. wsu.eduresearchgate.netbiorxiv.org
Application of Synthetic Biology for Enhanced Production and Structural Diversification
The limited availability of this compound and its derivatives from natural sources presents a significant challenge for research and potential applications. tjnpr.orgnih.gov Synthetic biology offers promising avenues to overcome this limitation. Engineering microbial cell factories, such as Saccharomyces cerevisiae or Escherichia coli, with the complete or partial biosynthetic pathway of this compound and its downstream products could enable sustainable and scalable production. researchgate.netcore.ac.uknih.govnih.govresearchgate.net Advances in synthetic biology tools and techniques, including genome editing and the identification of novel enzymes, facilitate the construction and optimization of heterologous biosynthetic pathways. nih.govnih.gov Furthermore, synthetic biology approaches can be applied to diversify the structure of this compound and its analogs by introducing enzymes that catalyze different modifications, potentially leading to the discovery of novel compounds with enhanced or altered bioactivities. nih.govwsu.edunih.gov
Comprehensive Structure-Activity Relationship Studies for All Identified Bioactivities
This compound and related clerodanes have demonstrated a range of biological activities, including antimicrobial, antioxidant, and potential effects on pharmacological targets like opioid receptors and Farnesoid X receptor (FXR). researchgate.netnih.govnih.gov While some structure-activity relationship (SAR) studies have been conducted on clerodanes in general, comprehensive SAR investigations specifically focused on this compound and its closely related natural and synthetic analogs are needed for all identified bioactivities. mdpi.comresearcher.lifecollaborativedrug.commdpi.comnih.gov Understanding how structural variations influence the potency and selectivity of these compounds towards different targets is essential for rational design and optimization of lead compounds for therapeutic or other applications. mdpi.comcollaborativedrug.com This involves synthesizing or isolating a library of this compound derivatives and systematically evaluating their biological activities in relevant assays. mdpi.comnih.gov
In-depth Mechanistic Investigations of Pharmacological Targets and Pathways
Although some potential pharmacological targets for this compound and its derivatives, such as the κ opioid receptor and FXR, have been suggested or identified, the in-depth mechanisms of action and the specific pathways modulated by these compounds require further comprehensive investigation. nih.govnih.govontosight.ai For instance, while 2-oxothis compound (B1181516) has been shown to act as a novel FXR agonist, the full scope of its downstream effects and therapeutic potential warrants deeper study. nih.gov Similarly, the precise interactions of this compound with other potential targets and the resulting cellular and physiological responses need to be elucidated. nih.govontosight.ai Such mechanistic studies are crucial for validating potential therapeutic applications and understanding the full biological impact of this compound.
Development of Sustainable and Scalable Production Methods
As highlighted by the challenges in obtaining sufficient quantities from natural sources, developing sustainable and scalable production methods for this compound is a critical future direction. tjnpr.orgnih.gov This includes optimizing extraction and isolation protocols from natural plant sources to improve yields and minimize environmental impact. tjnpr.orgrsc.org Chemical synthesis offers an alternative, and while total synthesis of some related compounds like salvinorin A has been achieved, it can be challenging and not commercially feasible for large-scale production of this compound. encyclopedia.pubtjnpr.orgresearchgate.net Therefore, the development of efficient and cost-effective synthetic routes is important. tjnpr.orgresearchgate.net Furthermore, as discussed in section 8.2, synthetic biology and metabolic engineering approaches utilizing microbial hosts hold significant promise for providing a sustainable and scalable supply of this compound and its derivatives. core.ac.uknih.govresearchgate.net
Addressing Challenges in Natural Product-Based Drug Discovery and Development
Research on this compound is also subject to the broader challenges inherent in natural product-based drug discovery and development. These challenges include the complexity of natural product chemistry, difficulties in isolating pure compounds from complex mixtures, potential variability in yield from natural sources, and the need for sustainable sourcing. tjnpr.orgrsc.orgmdpi.comnih.gov Furthermore, the transition from in vitro findings to in vivo efficacy and eventually to clinical applications involves significant hurdles, including pharmacokinetics, bioavailability, and potential toxicity, although safety profiles were excluded from this article. ontosight.aimdpi.com Addressing these challenges requires interdisciplinary collaborations, innovative screening and isolation techniques, advancements in synthetic methodologies, and the strategic application of modern biotechnological tools like synthetic biology. nih.govnih.govfrontiersin.org
Q & A
Q. How can researchers confirm the identity and purity of newly isolated Kolavenol in experimental settings?
To validate this compound’s identity, combine chromatographic and spectroscopic methods:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Compare retention times and MS/MS fragmentation patterns with authenticated standards (e.g., as in N. benthamiana transient assays ).
- Nuclear Magnetic Resonance (NMR): Use 1D/2D NMR to resolve structural features, ensuring consistency with published data (e.g., CAS 19941-83-4 ).
- Purity Assessment: Quantify via HPLC-UV with ≥98% purity thresholds, adhering to pharmacopeial guidelines for natural products .
Q. What are standard in vitro protocols for studying this compound biosynthesis pathways?
Key steps include:
- Enzyme Assays: Recombinant expression of diterpene synthases (e.g., SdKPS) in E. coli or yeast, followed by incubation with geranylgeranyl diphosphate (GGPP). Monitor product formation via LC-MS after dephosphorylation (e.g., using N. benthamiana phosphatases ).
- Negative Controls: Include heat-inactivated enzymes and substrate-only reactions to rule out non-specific activity .
- Data Reproducibility: Replicate assays across ≥3 biological replicates and report standard deviations .
Q. How should researchers design experiments to detect this compound in plant extracts?
- Sample Preparation: Use validated extraction solvents (e.g., methanol:water mixtures) to minimize matrix interference .
- Analytical Validation: Spike samples with internal standards (e.g., deuterated analogs) to correct for recovery rates.
- Cross-Validation: Confirm findings with orthogonal methods (e.g., GC-MS vs. LC-MS) to address false positives/negatives .
Advanced Research Questions
Q. How can conflicting data on this compound’s enzymatic kinetics be resolved?
Contradictions in Km or Vmax values often arise from:
- Heterologous System Variability: Differences in host organisms (e.g., E. coli vs. N. benthamiana) may alter enzyme folding or cofactor availability. Use site-directed mutagenesis (e.g., F255H/A314V in SdKPS ) to isolate functional residues.
- Data Normalization: Standardize protein quantification (e.g., Bradford assay) and activity measurements against a universal substrate (e.g., GGPP ).
- Meta-Analysis: Apply statistical frameworks (e.g., mixed-effects models) to reconcile disparate datasets .
Q. What methodologies are recommended for comparative studies of this compound and structurally related diterpenoids?
- Phylogenetic Analysis: Align protein sequences of diterpene synthases across species to identify conserved catalytic motifs .
- Metabolite Profiling: Use untargeted metabolomics (e.g., UHPLC-QTOF-MS) to map this compound’s co-occurrence with analogs like ent-copalol .
- Functional Genomics: Knock out candidate genes in model plants (e.g., CRISPR-Cas9 in Nicotiana spp.) to assess pathway redundancy .
Q. How can transient expression systems (e.g., N. benthamiana) be optimized for high-yield this compound production?
- Co-Expression Strategies: Pair Fl-SdKPS with RNA-silencing suppressors (e.g., p19 protein) to enhance transgene stability .
- Harvest Timing: Collect leaves 3–5 days post-infiltration to balance protein expression and metabolite accumulation .
- Scale-Up Considerations: Use hydroponic growth systems to standardize biomass and nutrient delivery .
Q. What are best practices for addressing low reproducibility in this compound quantification across labs?
- Inter-Lab Calibration: Share reference samples and harmonize LC-MS parameters (e.g., ionization mode, collision energy) .
- Open Data Sharing: Deposit raw chromatograms and NMR spectra in public repositories (e.g., MetaboLights) for peer validation .
- Blinded Analysis: Implement third-party data verification to minimize observer bias .
Methodological & Ethical Considerations
Q. How should researchers document this compound-related methods to ensure reproducibility?
- Supplemental Data: Provide step-by-step protocols for enzyme assays, including buffer compositions and incubation times .
- Instrument Metadata: Report LC-MS column specifications, gradient profiles, and ionization settings .
- Ethical Compliance: Declare conflicts of interest and obtain permits for plant material collection .
Q. What frameworks guide the integration of this compound studies into broader phytochemical research?
- Mixed-Methods Approaches: Combine qualitative (e.g., ethnobotanical surveys) and quantitative (e.g., metabolomics) data to contextualize biological roles .
- Literature Synthesis: Use systematic reviews to identify knowledge gaps (e.g., this compound’s ecological functions) .
- Grant Proposals: Align hypotheses with funding priorities (e.g., NSF’s Plant Genome Research Program) using Maxwell’s key argumentation framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
